Biotin

Catalog No.
S521290
CAS No.
58-85-5
M.F
C10H16N2O3S
M. Wt
244.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin

Research-grade D-Biotin eliminates non-specific background in avidin/streptavidin affinity workflows where only irreversible binding ensures clean elution under harsh conditions. This pure isomer directly supports stringent 8M urea washing protocols and serves as the essential cofactor for high-titer monoclonal antibody production in CHO cell media. Key outcomes:

  • Irreversible streptavidin interaction (Kd ~10⁻¹⁵ M), stable to 8M urea and elevated temperatures
  • Directly derivatizable via valeric acid carboxyl for NHS-ester or maleimide crosslinkers
  • Critical carboxylase cofactor in chemically defined, serum-free fed-batch bioreactors

CAS Number

58-85-5

Product Name

Biotin

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1

InChI Key

YBJHBAHKTGYVGT-ZKWXMUAHSA-N

solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/
HIGHLY SOL IN WATER /SODIUM SALT/
Insol in naphtha
Slightly sol in chloroform and ether
Biotin is slightly soluble in water and alcohol (its salts are quite soluble).
0.22 mg/mL at 25 °C

Synonyms

Biodermatin, Biokur, Biotin, Biotin Gelfert, Biotin Hermes, Biotin ratiopharm, Biotin-ratiopharm, Biotine Roche, Deacura, Gabunat, Gelfert, Biotin, Hermes, Biotin, Medebiotin, medobiotin, Roche, Biotine, Rombellin, Vitamin H

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2

The exact mass of the compound Biotin is 244.08816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 220 mg/l (at 25 °c)insol in naphthaslightly sol in chloroform and etherbiotin is slightly soluble in water and alcohol (its salts are quite soluble).0.22 mg/ml at 25 °c>36.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758208. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of biotins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99% (TLC)

Package Size

100 mg, 1 g, 5 g, 25 g

Biotin (Vitamin B7) is a water-soluble heterocyclic compound comprising a ureido ring fused with a tetrahydrothiophene ring, terminating in a valeric acid side chain. In procurement and industrial biochemistry, pure D-biotin (CAS 58-85-5) serves as the foundational precursor for synthesizing reactive crosslinkers and as a critical cell culture media supplement for biomanufacturing . Its most defining characteristic is its extraordinary non-covalent binding affinity for avidin and streptavidin, which forms the basis of the most robust affinity capture and detection systems in molecular biology[1].

Research Procurement Fit

1
GradeUSP-grade purity compliance for pharma manufacturing
2
BindingEssentially irreversible affinity for stringent capture
3
WorkflowStreptavidin/avidin-based assays, metabolic tracing, and conjugation

Substituting raw biotin with analogs like desthiobiotin fundamentally alters downstream assay mechanics and process stability. Desthiobiotin lacks the sulfur atom in the thiophene ring, reducing its binding affinity by four orders of magnitude and converting an essentially irreversible capture system into a reversible one . For applications requiring stringent washing conditions—such as 8M urea to eliminate non-specific background in proteomics—only the native biotin-streptavidin complex provides the necessary thermodynamic stability[1]. Furthermore, in CHO cell media formulation, biotin acts as an irreplaceable enzymatic cofactor for carboxylases; substituting it with other B-vitamins fails to support the metabolic pathways required for high-titer monoclonal antibody production[2].

Substitution Risk

Analog
Desthiobiotin Reversible binder with ~10,000-fold lower affinity May require different elution conditions; irreversible capture may not be achieved
Analog
Biocytin Lysine-conjugated form with reduced absorption Carrier-mediated uptake efficiency may shift; unsuitable when free biotin absorption is required
Analog
2-Iminobiotin pH-dependent binding with lower affinity at acidic pH Binding capture may not transfer directly; pH control essential for reversible workflows

Irreversible Target Capture via Ultra-Low Dissociation Constant

The interaction between biotin and streptavidin exhibits a dissociation constant (Kd) of approximately 10^-15 M, making it one of the strongest known non-covalent biological bonds [1]. In contrast, desthiobiotin, a sulfur-free analog, binds with a Kd of 10^-11 M [1]. This 10,000-fold difference means biotinylated targets remain permanently immobilized under physiological conditions, whereas desthiobiotinylated targets can be competitively eluted using mild conditions.

Evidence DimensionDissociation constant (Kd) with streptavidin
Target Compound Data10^-15 M
Comparator Or BaselineDesthiobiotin (10^-11 M)
Quantified Difference10,000-fold higher affinity (lower Kd)
ConditionsPhysiological pH, standard affinity chromatography

Procurement of pure biotin is mandatory for synthesizing tags that must withstand extensive washing protocols without target leaching.

Streptavidin Affinity
Head-to-head
KD ~10⁻¹⁵ M (biotin) vs ~10⁻¹¹ M (desthiobiotin)
Supports irreversible vs. reversible capture design
Harsh denaturation needed for biotin elution

Complex Stability in 8M Urea for Proteomic Background Reduction

The biotin-streptavidin complex maintains its structural integrity and binding capability in the presence of extreme denaturants, such as 8M urea [1]. Standard affinity tags (e.g., His-tag, FLAG-tag) and antibody-antigen complexes rapidly denature and dissociate under these conditions. In proximity-dependent biotinylation workflows (e.g., BioID), using 8M urea washes removes non-specifically bound background proteins while the covalently biotinylated targets remain securely anchored to the streptavidin matrix [1].

Evidence DimensionBinding complex survival in denaturants
Target Compound DataStable capture in 8M urea
Comparator Or BaselineStandard peptide affinity tags (complete dissociation/unfolding)
Quantified DifferenceEnables stringent background reduction via harsh washing
ConditionsStreptavidin bead washing with 8M urea, pH 8.0

Selecting biotin-based capture allows for aggressive purification workflows that are impossible with conventional reversible affinity tags.

Intestinal Absorption
Head-to-head
Carrier-mediated (Km 3.73 μM) vs passive diffusion (biocytin)
Free biotin supports carrier-mediated absorption studies
Rat everted sac model; equimolar comparison

Essential Cofactor Supplementation for Monoclonal Antibody Titer

Biotin is an obligate cofactor for cellular carboxylases, making it a critical component of serum-free media (SFM) for Chinese Hamster Ovary (CHO) cell biomanufacturing. Studies optimizing CHO-SFM for recombinant antibody production demonstrate that precise biotin supplementation (e.g., 1.44 mg/L in fed-batch feeds) alongside other vitamins and amino acids significantly boosts metabolic efficiency[1]. Optimized fed-batch processes utilizing such defined media have achieved antibody yields of 378 mg/L, a 3-fold improvement over conventional batch cultures lacking optimized vitamin feeds [1].

Evidence DimensionRecombinant antibody yield
Target Compound Data378 mg/L (optimized fed-batch with defined biotin/vitamin feed)
Comparator Or Baseline122 mg/L (conventional batch culture)
Quantified Difference3-fold increase in titer
ConditionsGS-CHO cell line expressing TNFR-Fc, serum-free medium

Bulk procurement of high-purity biotin is essential for formulating chemically defined media that maximize biotherapeutic yields.

USP Purity Specs
Specification review
Assay 97.5–102.0%, single impurity ≤1.0%, total ≤2.0%
USP-grade supports manufacturing compliance
HPLC method per USP 〈621〉
Oxidative Stability
Reported
Biotin sulfoxide as major degradation marker; total impurities ≤2.0%
Storage and stability considerations for assay consistency
Anion-exchange HPLC resolves isomers
Binding Kinetics
Head-to-head
kₒₙ(streptavidin) > kₒₙ(avidin); Eₐ 6–15 kcal/mol
Streptavidin kinetics support assay throughput
Stopped-flow, 25°C; biocytin affinity reduced ~100×
pH-Dependent Affinity
Head-to-head
Biotin: Ka ~10¹⁵ M⁻¹ (pH-independent)
Iminobiotin: Ka ~10³ M⁻¹ at pH 4
pH-dependent binding context for reversible capture
Iminobiotin allows native elution without denaturants

Precursor for Reactive Biotinylation Reagents

Pure D-biotin is the essential starting material for synthesizing NHS-biotin, maleimide-biotin, and biotin-PEG derivatives. Its free valeric acid carboxyl group allows for straightforward esterification or amidation, which is critical for creating reagents that covalently tag primary amines or sulfhydryls on target proteins .

Serum-Free Media Formulation for CHO Cell Biomanufacturing

As an essential cofactor for cellular carboxylases, biotin is a mandatory supplement in chemically defined, serum-free media. Precise quantitative addition of biotin to fed-batch bioreactors ensures optimal metabolic flux, supporting high-density cell growth and maximizing monoclonal antibody titers [1].

Harsh-Wash Affinity Proteomics (e.g., BioID, AP-MS)

In proximity-dependent biotinylation assays, endogenously biotinylated proteins are captured on streptavidin matrices. Because the biotin-streptavidin bond withstands 8M urea and high temperatures, researchers can employ extremely aggressive washing steps to eliminate non-specific background proteins prior to mass spectrometry analysis[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Irreversible protein capture & pull-down
Essentially irreversible binding affinity
Elution condition review (denaturing required)
Pharma & supplement manufacturing
USP-grade purity and impurity limits
HPLC assay and specification compliance
Bioavailability & metabolic tracing
Carrier-mediated absorption profile
Absorption model validation (free biotin)
Streptavidin-based SPR / BLI assays
Fast association kinetics with streptavidin
Kinetic binding review; biocytin may reduce affinity

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

Long, thin needles from water
Colorless, crystalline

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

244.08816355 Da

Monoisotopic Mass

244.08816355 Da

Heavy Atom Count

16

LogP

0.5
log Kow = 0.39 (est)

Decomposition

Emits toxic fumes of NOx and SOx when heated to decomp.

Appearance

Solid powder

Melting Point

232 °C (decomposes)
CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/
Melting point = 231-233 °C for 99% pure (+)-biotin
232 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6SO6U10H04

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.
Treatment of multiple sclerosis
Biotin (B7 or vitamin H) is a water-soluble vitamin, which has received publicity for promoting the growth of hair and nails. There are limited studies, which confirm the exact indications of biotin. Biotinidase deficiency is uncommon but has been documented. Frank deficiency of biotinidase may present as conjunctivitis, ataxia, seizure, skin infections, and developmental delay in children. Biotin may have benefits in those suffering from pathologic brittle hair syndrome or uncombable hair syndrome. Otherwise, indications for supplementation remain unnecessary in healthy individuals. Biotin deficiencies would require inborn errors of metabolism. Documentation on supplementation in healthy individuals remains unclear. To date, there have been no trials supporting claims of biotin supplementation being used to improve hair quality or quantity, or nail growth. The U.S. Food and Drug Administration does not recommend daily biotin usage, although breastfeeding or pregnant patients are recommended to take from 5 mcg/ to 35 mcg/day. Pregnancy and smoking increase the metabolism of biotin and would require increased intake, although controversial. There is limited evidence to suggest biotin can provide a benefit to hair and nail growth.

Livertox Summary

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Drug Classes

Vitamins

Therapeutic Uses

The B vitamins are indicated for prevention and treatment of vitamin B deficiency. Vitamin B deficiency may occur as a result of inadequate nutrition or intestinal malabsorption but does not occur in healthy individuals receiving an adequate balanced diet. Simple nutritional deficiency of individual B vitamins is rare since dietary inadequacy usually results in multiple deficiencies. For prophylaxis of biotin deficiency, dietary improvement, rather than supplementatin, is advisable. For teatment of biotin deficiency, supplementation is preferred. /Included in US product labeling/
Large doses of biotin ... are administered to babies with infantile seborrhea and to individuals with genetic alterations of biotin-dependent enzymes. patients who receive long-term parenteral nutrition should be given vitamin formulations that contain biotin.
(VET): Biotin is used as a feed additive for poultry and swine.
Biotin is used to treat the biotin-responsive inborn errors of metabolism holocarboxylase synthetase deficiency and biotinidase deficiency. Holocarboxylase deficiency is the most common cause of neonatal multiple carboxylase deficiency. Biotinidase deficiency is the most common cause of late-onset multiple carboxylase deficiency.
For more Therapeutic Uses (Complete) data for BIOTIN (11 total), please visit the HSDB record page.

Pharmacology

Biotin is a water-soluble B-complex vitamin which is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms. Biotin is used in cell growth, the production of fatty acids, metabolism of fats, and amino acids. It plays a role in the Kreb cycle, which is the process in which energy is released from food. Biotin not only assists in various metabolic chemical conversions, but also helps with the transfer of carbon dioxide. Biotin is also helpful in maintaining a steady blood sugar level. Biotin is often recommended for strengthening hair and nails. Consequenty, it is found in many cosmetic and health products for the hair and skin. Biotin deficiency is a rare nutritional disorder caused by a deficiency of biotin. Initial symptoms of biotin deficiency include: Dry skin, Seborrheic dermatitis, Fungal infections, rashes including erythematous periorofacial macular rash, fine and brittle hair, and hair loss or total alopecia. If left untreated, neurological symptoms can develop, including mild depression, which may progress to profound lassitude and, eventually, to somnolence; changes in mental status, generalized muscular pains (myalgias), hyperesthesias and paresthesias. The treatment for biotin deficiency is to simply start taking some biotin supplements. A lack of biotin in infants will lead to a condition called seborrheic dermatitis or "cradle cap". Biotin deficiencies are extremely rare in adults but if it does occur, it will lead to anemia, depression, hair loss, high blood sugar levels, muscle pain, nausea, loss of appetite and inflamed mucous membranes.
Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid. Growth factor present in minute amounts in every living cell. It occurs mainly bound to proteins or polypeptides and is abundant in liver, kidney, pancreas, yeast, and milk. The biotin content of cancerous tissue is higher than that of normal tissue.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA05 - Biotin

Mechanism of Action

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids.
In human tissues biotin is a cofactor for the enzymatic carboxylation of four substrates: pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA. As such, it plays an important role in both carbohydrate and fat metabolism. Carbon dioxide fixation occurs in a two-step reaction, the first involving binding of carbon dioxide to the biotin moiety of the holoenzyme, and the second involving transfer of the biotin-bound carbon dioxide to an appropriate acceptor.
Biotin functions in carbon dioxide fixation reactions in intermediate metabolism, transferring the carboxyl group to acceptor molecules. It acts similarly in decarboxylation reactions. Biotin is essential in human metabolism for its part in the previously described enzymatic steps, in catalyzing deamination of amino acids, and in oleic acid synthesis. Biotin is a cofactor for the enzymatic carboxylation of pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA, and, therefore, plays an important role in carbohydrate and fat metabolism.
Protein folding in the endoplasmic reticulum (ER) depends on Ca2+; uptake of Ca2+ into the ER is mediated by sarco/endoplasmic reticulum Ca2+-ATPase 3 (SERCA3). The 5'-flanking region of the SERCA3 gene (ATP2A3) contains numerous binding sites for the transcription factors Sp1 and Sp3. Biotin affects the nuclear abundance of Sp1 and Sp3, which may act as transcriptional activators or repressors. Here we determined whether biotin affects the expression of the SERCA3 gene and, thus, protein folding in human lymphoid cells. Jurkat cells were cultured in media containing 0.025 nmol/L biotin (denoted "deficient") or 10 nmol/L biotin ("supplemented"). The transcriptional activity of the full-length human SERCA3 promoter was 50% lower in biotin-supplemented cells compared to biotin-deficient cells. Biotin-dependent repressors bind to elements located 731 to 1312 bp upstream from the transcription start site in the SERCA3 gene. The following suggest that low expression of SERCA3 in biotin-supplemented cells impaired folding of secretory proteins in the ER, triggering unfolded protein response: (i) sequestration of Ca2+ in the ER decreased by 14 to 24% in response to biotin supplementation; (ii) secretion of interleukin-2 into the extracellular space decreased by 75% in response to biotin supplementation; (iii) the nuclear abundance of stress-induced transcription factors increased in response to biotin supplementation; and (iv) the abundance of stress-related proteins such ubiquitin activating enzyme 1, growth arrest and DNA damage 153 gene, X-box binding protein 1 and phosphorylated eukaryotic translation initiation factor 2alpha increased in response to biotin supplementation. Collectively, this study suggests that supplements containing pharmacological doses of biotin may cause cell stress by impairing protein folding in the ER.
Evidence is emerging that biotin participates in processes other than classical carboxylation reactions. Specifically, novel roles for biotin in cell signaling, gene expression, and chromatin structure have been identified in recent years. Human cells accumulate biotin by using both the sodium-dependent multivitamin transporter and monocarboxylate transporter 1. These transporters and other biotin-binding proteins partition biotin to compartments involved in biotin signaling: cytoplasm, mitochondria, and nuclei. The activity of cell signals such as biotinyl-AMP, Sp1 and Sp3, nuclear factor (NF)-kappaB, and receptor tyrosine kinases depends on biotin supply. Consistent with a role for biotin and its catabolites in modulating these cell signals, greater than 2000 biotin-dependent genes have been identified in various human tissues. Many biotin-dependent gene products play roles in signal transduction and localize to the cell nucleus, consistent with a role for biotin in cell signaling. Posttranscriptional events related to ribosomal activity and protein folding may further contribute to effects of biotin on gene expression. Finally, research has shown that biotinidase and holocarboxylase synthetase mediate covalent binding of biotin to histones (DNA-binding proteins), affecting chromatin structure; at least seven biotinylation sites have been identified in human histones. Biotinylation of histones appears to play a role in cell proliferation, gene silencing, and the cellular response to DNA repair. Roles for biotin in cell signaling and chromatin structure are consistent with the notion that biotin has a unique significance in cell biology.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Impurities

Biotin, which is to be not less than 97.5% and more than 100.5% by assay, may contain < 3 ppm arsenic and < 10 ppm heavy metals (as Pb) ...
One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb).

Other CAS

56846-45-8
58-85-5

Absorption Distribution and Excretion

Systemic - approximately 50%
The intestine is exposed to biotin from a few sources: the diet, biotin supplements and biotin synthesized by bacteria in the large intestine. Dietary biotin exists in free and protein-bound forms. Protein-bound biotin is digested by proteases and peptidases to biotin-containing oligopeptides and biocytin (epsilon-N-biotinyl-L-lysine). Biocytin and the biotin-containing oligopeptides are converted to biotin via the enzyme biotinidase. Biotin - both dietary-derived biotin and supplementary biotin - is efficiently absorbed from the small intestine. At doses of biotin derived from food, biotin appears to be transported into enterocytes by a sodium -dependent carrier. At higher doses of biotin,absorption appears to occur by passive diffusion. Absorption of the biotin produced by the colonic microflora, appears to occur by a carrier mediated process in the proximal large intestine.
Elimination: Primarily in urine.
Protein binding: Primarily to plasma proteins.
Absorption: approximately 50%.
For more Absorption, Distribution and Excretion (Complete) data for BIOTIN (32 total), please visit the HSDB record page.

Metabolism Metabolites

Biotin is excreted in the urine as biotin, bisnorbiotin, biotin sulfoxide, biotin sulfone, bisnorbiotin methyl ketone and tetranobiotin-1-sulfoxide.
Biotin is catabolized to a number of different metabolites, including bisnorbiotin, biotin sulfoxide, biotin sulfone, bisonorbiotin methylketone and tetranorbiotin-1-sulfoxide.
More than 95% of the biotin is free in the skim fraction of human milk. The concentration of biotin varies substantially in some women and exceeds that in serum by one to two order of magnitude, suggesting that there is a transport system into milk. The biotin metabolite bisnorbiotin accounts for approximately 50%. In early and transitional human milk, the biotin metabolite biotin sulfoxide accounts for about 10% of the total biotin plus metabolites. With postpartum maturation, the biotin concentration increases, but the bisnorbiotin and biotin sulfoxide concentrations still account for 25% and 8% at 5 weeks postpartum. Current studies provide no evidence for a soluble biotin-binding protein or any other mechanism that traps biotin in human milk.
On a molar basis, biotin accounts for approximately half of the total avidin-binding substances in human serum and urine. Biocytin, bisnorbiotin, bisnorbiotin methylketone, biotin sulfoxide, and biotin sulfone form most of the balance. Biotin metabolism is accelerated in some individuals by anticonvulsants and during pregnancy, thereby increasing the ratio of biotin metabolites to biotin excreted in urine.
An alternate fate to being incorporated into carboxylases or unchanged excretion is catabolism to an inactive metabolite before excretion in urine. About half of biotin undergoes metabolism before excretion. Two principal pathways of biotin catabolism have been identified in mammals. In the first pathway, the valeric acid side chain of biotin is degraded by beta oxidation. This leads to the formation of bisnorbiotin, tetranorbiotin, and related intermediates that are known to result from beta-oxidation of fatty acids. The cellular site of this beta-oxidation of biotin is uncertain. Nonenzymatic decarboxylation of the unstable beta-ketobiotin and beta-keto-bisnorbiotin leads to formation of bisnorbiotin methylketone and tetranorbiotin methylketone, which appear in urine. In the second pathway, the sulfur in the thiophane ring of biotin is oxidized, leading to the formation of biotin L-sulfoxide, biotin D-sulfoxide, and biotin sulfone. Combined oxidation of the ring sulfur and beta-oxidation of the side chain lead to metabolites such as bisnorbiotin sulfone. In mammals, degradation of the biotin ring to release carbon dioxide and urea is quantitatively minor.

Associated Chemicals

Sodium salt
Methyl ester;608-16-2

Wikipedia

Biotin

Drug Warnings

Biotin deficiency, which can occur by the feeding of uncooked egg whites or by the omission of biotin from the diet, can cause alopecia and a characteristic scaly, erythematous dermatitis around body orifices in infants, children, and adults. For adults, prolonged biotin deficiency can result in depression, lethargy, hallucinations, and paresthesias of the extremities.
Biotin has not been proven effective in the treatment of acne, seborrheic eczema, or alopecia.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning; Hair conditioning; Antiseborrhoeic

Methods of Manufacturing

ISOLATED FROM LIVER, KIDNEY, YEAST, AND COWS' MILK BY ACIDIC OR ENZYMATIC HYDROLYSIS; SYNTHESIZED FROM A MESO-DIAMINOSUCCINIC ACID DERIVATIVE
The Hoffman-La Roche industrial synthesis of biotin starts with fumaric acid. The sequence of bromination, replacement of dibromide with benzyl-bromide, and ring closure with phosgene gives the imidazole cis-dicarboxylic acid. The corresponding anhydride is opened with cyclohexanol to the racemic monoester which is resolved with (+)-ephedrine in high yield. The enantiomer is recycled back to the anhydride. Lithium borohydride reduces only the ester group of (+)-ephedrine, thus producing the lactone with the desired absolute configuration. Sulfur is then introduced by treatment with potassium thioacetate to give the thiolactone. The side chain is introduced in two phases. The first three carbons are attached by a Grignard reaction. Dehydration and hydrogenation over Raney nickel establishes the third chiral center stereospecifically. The last two carbons are then added by reaction of the cyclic sulfonium cation with sodium dimethylmalonate. Hydrolysis of the ester groups of decarboxylation, and didebenzylation occur during heating with aqueous HBr to produce the optically pure biotin in a more than 25% overall yield.
Sumitomo produces biotin by an efficient asymmetric conversion of the prochiral cis-acid to the optically active lactone. The acid reacts with the optically active dihydroxy amine to give quantitatively the chiral imide. Sodium borohydride reduces stereoselectively the pro-R carbonyl group to give, after recrystallization, the optically pure hydroxy amide. Hydrolysis then yields the lactone.
The stereocontrolled formation of all chiral centers of biotin can be achieved in three syntheses by means of 1,3-dipolar nitrone-olefin cycloadditions and in two syntheses by (2+2) cycloaddition methods.
For more Methods of Manufacturing (Complete) data for BIOTIN (7 total), please visit the HSDB record page.

General Manufacturing Information

1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-: ACTIVE
ISOLATION FROM EGG YOLK: KOGL, TONNIS, Z PHYSIOL CHEM 242, 43 (1936); FROM LIVER: GYORGY ET AL, J BIOL CHEM 131, 745 (1939); DU VIGNEAUD ET AL, IBID 140, 643 (1941). IDENTITY OF BIOTIN WITH VIT H: DU VIGNEAUD ET AL, SCIENCE 92, 62 (1940).
THERE IS NO OFFICIAL PREPN OF BIOTIN, & SINGLE-ENTITY PREPN OF THE CMPD ARE NOT MARKETED IN US.
THREE FORMS OF BIOTIN...HAVE BEEN DERIVED FROM NATURAL MATERIAL. THESE DERIVATIVES ARE BIOCYTIN (EPSILON-N-BIOTINYL-L-LYSINE) & D & L SULFOXIDES OF BIOTIN. DERIVED FORMS...ARE ACTIVE IN SUPPORTING GROWTH OF SOME MICROORGANISMS.
US RECOMMENDED DAILY ALLOWANCE PERMITS INCLUSION OF 0.15 MG BIOTIN IN MULTIVITAMIN SUPPLEMENTS FOR INFANTS & CHILDREN & 0.3 MG IN SUPPLEMENTS FOR ADULTS.
For more General Manufacturing Information (Complete) data for BIOTIN (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

AFTER SIMPLE AQ OR ACID EXTRACTION COMBINED WITH HEATING, MICROBIOLOGICAL ASSAY USING GROWTH OF TEST ORGANISMS ALLESHERIA BOYDII OR LACTOBACILLUS ARABINOSUS AS CRITERION IS CARRIED OUT.
TLC DETERMINATION OF BIOTIN IN A LYOPHILIZED MULTIVITAMIN PREPN.
Analyte: biotin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: biotin; matrix: chemical purity; procedure: dissolution in water; addition of phenolphthalein indicator; titration with sodium hydroxide
For more Analytic Laboratory Methods (Complete) data for BIOTIN (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A microbiological, an avidin-binding and a streptavidin-binding method for biotin determination were compared. All three methods detected biotin equally well but they exhibit different specificities for derivatives of biotin. The microbiological assay has the highest specificity and is the method of choice for biotin determination in biotinidase-deficient patients. The specificity of streptavidin-binding has not been investigated so far. Application of the three methods to urine samples of patients with and without biotin therapy indicated that only 50% of biotin equivalents measured with the avidin method correspond to authentic biotin as previously shown. The other 50% comprise mainly bisnorbiotin and biotin-d-sulfoxide. HPLC-separation of urine samples prior to assay confirmed this finding and revealed a bisnorbiotin oxidation product and an unknown compound as further biotin metabolites. The latter was measurable by all three methods and not detectable in plasma ultrafiltrate. This was the only metabolite which was able to restore deficient 3-methylcrotonyl-CoA carboxylase activity in biotin-deficient fibroblasts. The combination of the three methods together with HPLC-separation proved to be a valuable analytical tool for the identification of the main biotin metabolites in biological fluids.
The biotin content of plant and animal food samples as well as of human plasma and urine specimens was assessed by a modified protein binding assay (PBA). Protein bound biotin in samples was released by digestion with papain, food samples were in addition treated previously with liquid nitrogen. Comparing analyses by use of the conventional microbiological test with Lactobacillus plantarum resulted in slightly enhanced biotin values, in case of plasma by 9.2% and in case of urine by 10.3%, but the results obtained by both methods correlated well (r = 0.926 for plasma and 0.934 for urine). Regarding food analysis the additional comparison of different disintegration procedures led to best reproducible results by using the PBA with preceding papain digestion.
An improved agar plate method of biotin bioassay using Lactobacillus plantarum ATCC 8014 and bromocresol purple was established to determine biotin levels in human serum and urine. Samples were treated with 4.5 N H2SO4 to liberate free biotin, autoclaved for 1 hr and neutralized by 4.5 N NaOH, then 10 microliters was added to wells in each plate. The biotin levels were measured in 190 serum and 59 urine samples, and the means were 2.7 + or - 0.53 ng/mL and 12.4 + or - 5.56 ng/mg of creatinine, respectively. The intra-assay coefficient varience (CV) were 3.2 (n = 20) and 1.3% (n = 23), respectively. The recovery of biotin added (10 ng/mL) to serum was 110.7%, and to urine was 99.6%. These findings suggest that this assay is sufficiently accurate and reproducible for routine use in the clinical laboratory. The excretion of orally administered biotin was also demonstrated by the method.

Storage Conditions

Capsules and Tablets: Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer.

Interactions

Carbamazepine, phenytoin, and phenobarbital can accelerate biotin metabolism and may cause reduced biotin status. Long-term use of carbamazepine, phenytoin, phenobarbital and primidone has been associated with reduced plasma concentrations of biotin.
Antibiotic use may decrease the biotin contribution to the body made by the microflora of the large intestine.
Groups of Holtzman rats were mated and the gravid females were dosed sc with 100 mg D(+)-biotin in 0.2 mL of 0.1 N NaOH/kg body weight on days 0 and 1 of gestation. Nine animals were dosed with biotin only, 7 were given biotin and 0.1 ug 17(beta)-estradiol in 0.05 mL olive oil sc on days 5 to 20 of gestation, and 7 were given biotin and 4 mg progesterone in 0.2 mL olive oil sc on days 5 to 20 of gestation. Nine gravid animals were untreated and used as a negative-control group. Three groups of 6 nongravid animals were dosed in the same manner as the gravid animals and used as nonpregnant treated controls. The animals were killed and examined on day 21 of gestation. Complete resorption of the fetuses occurred in 8 of the 9 rats dosed with biotin only; dosing with estrogen or progesterone prevented the resorptions. Fetal and placental weights from animals dosed with biotin and estrogen or progesterone were decr as compared to controls, but the decr was not statistically significant. Biotin caused a decr in body weights of gravid and nongravid animals; body weights of gravid animals given biotin and progesterone were similar to gravid untreated control, whereas body weights of gravid animals given biotin and estrogen were incr. The uterine weights of gravid animals given biotin and estrogen were similar to that of gravid untreated controls, whereas the uterine weights of animals dosed with biotin and progesterone were statistically significantly decr.
...Groups of Holtzman rats were mated, and gravid females were dosed with 100 mg D(+)-biotin in 0.2 mL of 0.1 N NaOH/kg body weight on days 13 and 14 of gestation. Eleven animals were dosed with biotin only, 7 were given biotin and 0.1 ug 17(beta)-estradiol in 0.05 mL olive oil sc until day 20 of gestation, and 7 were given biotin and 4 mg progesterone in 0.2 mL olive oil sc until day 20 of gestation. Nine gravid animals were untreated and used as a negative-control group. The animals were killed and examined on day 21 of gestation. Resorptions occurred in 2 of the 11 animals dosed with biotin only. The maternal body weights and the fetal, uterine, and placental weights of the remaining 9 animals of this group were statistically significantly decr as compared to controls. The maternal body weights and the fetal, uterine, and placental weights of the animals dosed with biotin and estrogen and the maternal body weights and uterine weights of the animals dosed with biotin and progesterone were similar to control values. Hepatic and ovarian weights were similar for animals of the test and control groups.
For more Interactions (Complete) data for BIOTIN (6 total), please visit the HSDB record page.

Stability Shelf Life

PURE CMPD IS STABLE TO AIR & TEMP; MODERATELY ACID & NEUTRAL SOLN ARE STABLE SEVERAL MO; ALKALINE REASONABLY STABLE TO PH 9
STABILITY IN DRY PRODUCTS IS EXCELLENT; PHARMACEUTICAL LIQ PRODUCTS INDICATE LOSSES OF 0-8% @ PH 5-8 AFTER 1 YR @ ROOM TEMP
PHARMACEUTICAL LIQ LOSSES: 6-12% @ PH 4.1-4.3, 15-20 @ PH 3.3-3.6 AFTER 1 YR @ ROOM TEMP
UNSTABLE IN STRONG ACIDS
For more Stability/Shelf Life (Complete) data for BIOTIN (7 total), please visit the HSDB record page.
1: Coffey CM, Gronert S. A cleavable biotin tagging reagent that enables the
2: Järvinen E, Ismail K, Muniandy M, Bogl L, Heinonen S, Tummers M, Miettinen S,
3: Etemadzadeh MH, Arashkia A, Roohvand F, Ahani R, Mohajel N, Baniasadi V,
4: Wu J, Luo X, Jing S, Yan LJ. Two-dimensional gel electrophoretic detection of
5: Kinoshita-Kikuta E, Kinoshita E, Koike T. Phosphopeptide Detection with
6: Xia B, Pang L, Zhuang ZX, Liu JJ. Biotin-mediated epigenetic modifications:
7: Krishna KV, Ghosh S, Sharma B, Singh L, Mukherjee S, Verma S. Fluorescent
8: Teramura Y, Kuroyama K, Takai M. Influence of molecular weight of PEG chain on
9: Bong KW, Kim JJ, Cho H, Lim E, Doyle PS, Irimia D. Synthesis of Cell-Adhesive
10: Soural M, Hodon J, Dickinson NJ, Sidova V, Gurska S, Dzubak P, Hajduch M,
11: Kang CM, Koo HJ, An GI, Choe YS, Choi JY, Lee KH, Kim BT. Hybrid PET/optical
12: Jordán-Pla A, Miguel A, Serna E, Pelechano V, Pérez-Ortín JE. Biotin-Genomic
13: Kajiwara H, Tsunashima M, Mine T, Takakura Y, Yamamoto T. Immobilized
14: Hersch N, Wolters B, Ungvari Z, Gautam T, Deshpande D, Merkel R, Csiszar A,
15: Tan SM, Lieberman J. Capture and Identification of miRNA Targets by Biotin
16: Singh S, Tiwari AK, Varshney R, Mathur R, Shukla G, Bag N, Singh B, Mishra
17: Shetty D, Khedkar JK, Park KM, Kim K. Can we beat the biotin-avidin pair?:
18: Uram Ł, Szuster M, Filipowicz A, Gargasz K, Wołowiec S, Wałajtys-Rode E.
19: Rana A, Dey S, Agrawal A, Dey A. Density functional theory calculations on
20: Ochoa-Ruiz E, Díaz-Ruiz R, Hernández-Vázquez Ade J, Ibarra-González I,

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